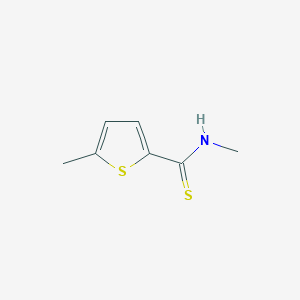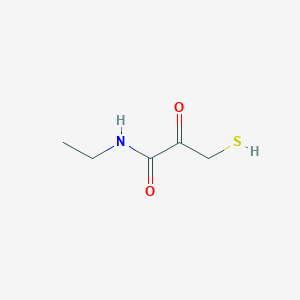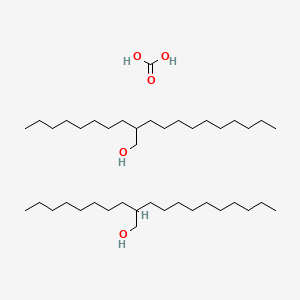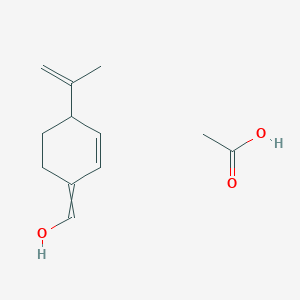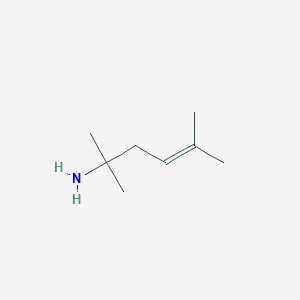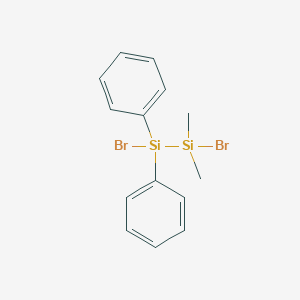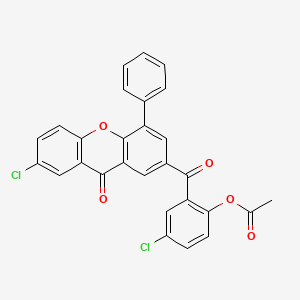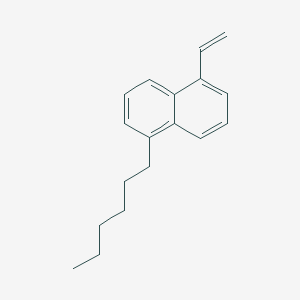
S-(3-Ethynylphenyl) ethanethioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
S-(3-Ethynylphenyl) ethanethioate: is an organic compound with the molecular formula C10H8OS It is characterized by the presence of an ethynyl group attached to a phenyl ring, which is further connected to an ethanethioate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of S-(3-Ethynylphenyl) ethanethioate typically involves the Sonogashira cross-coupling reaction. This reaction is carried out under an inert atmosphere using a palladium catalyst, such as Pd(PPh3)2Cl2, and a copper co-catalyst, such as CuI. The reaction conditions often include the use of a solvent mixture like tetrahydrofuran (THF) and a base such as Hunig’s base. The reaction mixture is stirred at elevated temperatures (around 50°C) for 12-48 hours .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using larger reactors, and ensuring the purity and yield of the final product through techniques like column chromatography.
Chemical Reactions Analysis
Types of Reactions: S-(3-Ethynylphenyl) ethanethioate can undergo various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The compound can be reduced to form ethyl derivatives.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas (H2) are commonly employed.
Substitution: Electrophiles such as bromine (Br2) or nitric acid (HNO3) can be used under acidic conditions.
Major Products:
Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.
Reduction: Formation of ethyl-substituted derivatives.
Substitution: Formation of brominated or nitrated phenyl derivatives.
Scientific Research Applications
Chemistry: S-(3-Ethynylphenyl) ethanethioate is used as a building block in organic synthesis, particularly in the preparation of complex molecular structures and materials with specific electronic properties .
Biology: The compound is explored for its potential use in bioimaging and as a probe in biological systems due to its unique structural features and reactivity .
Medicine: Research is ongoing to investigate the potential therapeutic applications of this compound, particularly in the development of novel drugs and diagnostic agents .
Industry: In the industrial sector, the compound is used in the synthesis of advanced materials, including polymers and nanomaterials, which have applications in electronics and photonics .
Mechanism of Action
The mechanism of action of S-(3-Ethynylphenyl) ethanethioate involves its interaction with specific molecular targets, such as enzymes or receptors, depending on its application. The ethynyl group can participate in various chemical reactions, leading to the formation of reactive intermediates that interact with biological molecules. These interactions can modulate biochemical pathways and result in specific biological effects .
Comparison with Similar Compounds
- S-(4-Ethynylphenyl) ethanethioate
- S-(4-((Trimethylsilyl)ethynyl)phenyl) ethanethioate
- (4-Ethynylphenyl)(methyl)sulfane
- Trimethyl((4-(methylthio)phenyl)ethynyl)silane
Comparison: S-(3-Ethynylphenyl) ethanethioate is unique due to the position of the ethynyl group on the phenyl ring, which can influence its reactivity and interaction with other molecules. Compared to its analogs, such as S-(4-Ethynylphenyl) ethanethioate, the 3-position ethynyl group may result in different electronic and steric effects, leading to variations in its chemical behavior and applications .
Properties
CAS No. |
653600-41-0 |
|---|---|
Molecular Formula |
C10H8OS |
Molecular Weight |
176.24 g/mol |
IUPAC Name |
S-(3-ethynylphenyl) ethanethioate |
InChI |
InChI=1S/C10H8OS/c1-3-9-5-4-6-10(7-9)12-8(2)11/h1,4-7H,2H3 |
InChI Key |
WNSLICIIKFQIIS-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)SC1=CC=CC(=C1)C#C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,3-Dimethyl-4-(phenylsulfonyl)-2,4-dihydropyrrolo[3,4-b]indole](/img/structure/B12545401.png)
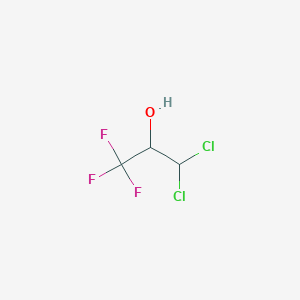
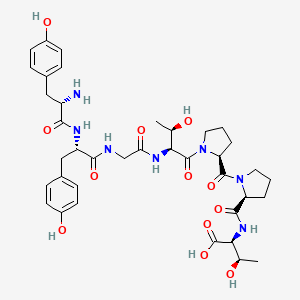
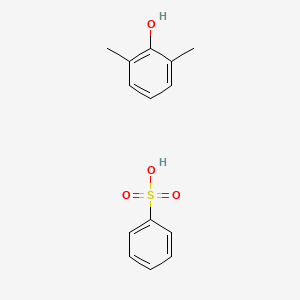
![Benzamide, 3-[5-[(1,3-benzodioxol-5-ylmethyl)amino]-3-pyridinyl]-](/img/structure/B12545440.png)
